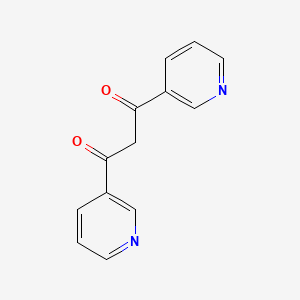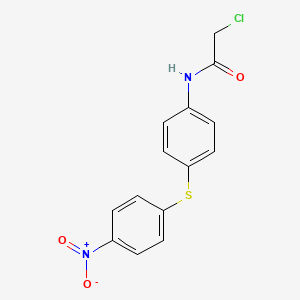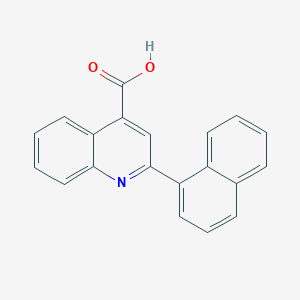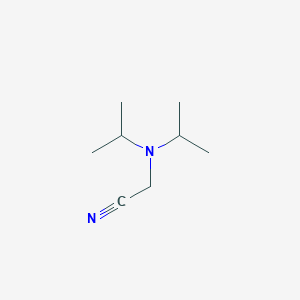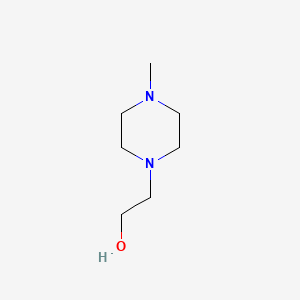
p-Nitrophenyl p-decyloxybenzoate
描述
p-Nitrophenyl p-decyloxybenzoate: is an organic compound with the molecular formula C23H29NO5 and a molecular weight of 399.48 g/mol . It is characterized by the presence of a nitrophenyl group and a decyloxybenzoate moiety, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl p-decyloxybenzoate typically involves the esterification of 4-nitrophenol with 4-decyloxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs while ensuring high purity of the final product.
化学反应分析
Types of Reactions:
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis Reactions: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-decyloxybenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products:
Substitution: Substituted nitrophenyl derivatives.
Reduction: p-Aminophenyl p-decyloxybenzoate.
Hydrolysis: 4-Nitrophenol and 4-decyloxybenzoic acid.
科学研究应用
Chemistry: p-Nitrophenyl p-decyloxybenzoate is used as a substrate in enzymatic assays to study esterases and lipases. Its hydrolysis by these enzymes can be monitored spectrophotometrically due to the release of p-nitrophenol, which absorbs at 405 nm .
Biology: In biological research, this compound is employed to investigate enzyme kinetics and inhibition. It serves as a model compound to study the catalytic mechanisms of various hydrolases.
Medicine: The compound is used in drug discovery and development to screen for potential inhibitors of esterases and lipases, which are therapeutic targets for conditions like obesity and hyperlipidemia.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of p-Nitrophenyl p-decyloxybenzoate involves its interaction with enzymes such as esterases and lipases. The compound binds to the active site of these enzymes, where the ester bond is hydrolyzed, releasing p-nitrophenol and 4-decyloxybenzoic acid . The hydrolysis reaction proceeds through a nucleophilic attack on the carbonyl carbon of the ester bond, followed by the formation of a tetrahedral intermediate and subsequent breakdown to the final products.
相似化合物的比较
p-Nitrophenyl acetate: Another ester used in enzymatic assays to study esterases.
p-Nitrophenyl butyrate: Similar to p-Nitrophenyl p-decyloxybenzoate but with a shorter alkyl chain.
p-Nitrophenyl palmitate: Used to study lipase activity with a longer alkyl chain.
Uniqueness: this compound is unique due to its specific structure, which includes a decyloxybenzoate moiety. This structural feature provides distinct physicochemical properties, such as increased hydrophobicity and a higher molecular weight, making it suitable for studying enzyme-substrate interactions in different environments compared to its shorter-chain analogs .
属性
IUPAC Name |
(4-nitrophenyl) 4-decoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-2-3-4-5-6-7-8-9-18-28-21-14-10-19(11-15-21)23(25)29-22-16-12-20(13-17-22)24(26)27/h10-17H,2-9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQHCBATGVPGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213005 | |
| Record name | p-Nitrophenyl p-decyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63635-84-7 | |
| Record name | p-Nitrophenyl p-decyloxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063635847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenyl p-decyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30213005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of p-Nitrophenyl p-decyloxybenzoate's interaction with BaTiO3 particles in liquid crystal systems?
A: this compound is a smectic A liquid crystal. [] The research demonstrates that the addition of ferroelectric BaTiO3 particles to this liquid crystal significantly reduces the threshold voltage required for the planar-homeotropic transition. [] This is primarily attributed to the strong electric field generated around the polarized BaTiO3 particles, influencing the orientation of the liquid crystal molecules more effectively. [] This finding has implications for developing liquid crystal displays with lower operating voltages and improved energy efficiency.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







